(R)-1-(pyridin-3-yl)propan-1-ol
Overview
Description
®-1-(3-Pyridyl)-1-propanol is a chiral alcohol with a pyridine ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Pyridyl)-1-propanol typically involves the reduction of the corresponding ketone, ®-1-(3-Pyridyl)-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ®-1-(3-Pyridyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the compound with high enantiomeric purity, which is crucial for its applications in pharmaceuticals and other fields.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Pyridyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: ®-1-(3-Pyridyl)-1-propanone or ®-3-pyridinepropanoic acid.
Reduction: ®-1-(3-Pyridyl)-propane.
Substitution: Halogenated derivatives such as ®-1-(3-Pyridyl)-1-chloropropane.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(3-Pyridyl)-1-propanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs.
Medicine
®-1-(3-Pyridyl)-1-propanol has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Pyridyl)-1-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring allows for π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Pyridyl)-1-propanol: The enantiomer of ®-1-(3-Pyridyl)-1-propanol, which may have different biological activities due to its different spatial arrangement.
1-(3-Pyridyl)-2-propanol: A structural isomer with the hydroxyl group on the second carbon of the propanol chain.
3-Pyridylmethanol: A simpler analog with a hydroxyl group directly attached to the pyridine ring.
Uniqueness
®-1-(3-Pyridyl)-1-propanol is unique due to its chiral nature and the specific positioning of the hydroxyl group. This configuration allows for selective interactions with biological targets, making it valuable in drug development and other applications.
Properties
IUPAC Name |
(1R)-1-pyridin-3-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGGNADMGYZFG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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